molecular formula C6F14 B1297836 Perfluoro-2,3-dimethylbutane CAS No. 354-96-1

Perfluoro-2,3-dimethylbutane

Cat. No. B1297836
CAS RN: 354-96-1
M. Wt: 338.04 g/mol
InChI Key: NBQYGIPVNCVJJP-UHFFFAOYSA-N
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Description

Perfluoro-2,3-dimethylbutane is a compound that falls within the class of perfluorinated olefins, which are characterized by their high degree of fluorination. This compound is of interest due to its unique chemical and physical properties, which arise from the replacement of hydrogen atoms with fluorine atoms in the carbon chain. The research on perfluoro-2,3-dimethylbutane and related compounds has explored various aspects of their synthesis, molecular structure, chemical reactions, and physical and chemical properties .

Synthesis Analysis

The synthesis of perfluoro-2,3-dimethylbutane involves high-temperature reactions and the use of specific reagents and catalysts. For instance, one method includes the reaction of trifluoroiodomethane with perfluorobut-2-yne at high temperatures . Another approach involves the thermolytic defluorination of perfluoroalkenes over metals such as iron or platinum, leading to the formation of perfluoro-2,3-dimethylbutadiene, which can undergo further reactions to produce perfluoro-2,3-dimethylbutane . Additionally, perfluoro-2,3-dimethylbut-2-ene can be prepared from perfluoro-(2,2,4,4-tetramethyldithietan) and isomerized under UV irradiation to perfluoro-2,3-dimethylbut-1-ene .

Molecular Structure Analysis

The molecular structure of perfluoro-2,3-dimethylbutane and related compounds has been studied using various analytical techniques. For example, the structure of perfluoro-(2-methyl-3-methylenecyclobutene) was confirmed by 19F nuclear magnetic resonance analysis . Gas-phase electron diffraction studies have been used to determine the conformation and molecular structure of related perfluoro-diene derivatives, providing insights into the planarity and torsion angles of the molecules .

Chemical Reactions Analysis

Perfluoro-2,3-dimethylbutane participates in a variety of chemical reactions. It can react with nucleophiles, undergo free radical addition, and engage in cycloaddition reactions . The presence of fluoride ions can influence the reactivity and outcome of these reactions, as seen in the dimerization of perfluoro-2,3-dimethylbutadiene and the formation of pyran and oxepine derivatives . The reactivity of perfluoro-2,3-dimethylbutane is also affected by steric hindrance due to the bulky fluorine atoms, which can reduce its reactivity with certain reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoro-2,3-dimethylbutane are influenced by the high electronegativity and small size of the fluorine atoms, which impart unique characteristics to the compound. These properties include thermal stability, resistance to chemical attack, and the ability to form stable elastomeric films when copolymerized with other monomers . The use of perfluoropropene as a scavenger in 18F-recoil systems has also been explored, demonstrating the potential of perfluoro-2,3-dimethylbutane in the synthesis of labeled saturated perfluoro-compounds .

Scientific Research Applications

Proton Exchange Membrane (PEM) Fuel Cells

  • Scientific Field : Organometallic Chemistry
  • Application Summary : The synthesis and characterization of new perfluorinated monomers, similar to Nafion®, for potential and future applications in proton exchange membrane (PEM) fuel cells .
  • Methods of Application : The synthesis of various molecules with sufficient volatility to be used in vacuum polymerization techniques (e.g., PECVD), sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane, both aliphatic and aromatic perfluorinated tags to diversify the membrane polarity with respect to Nafion®, and a double bond to facilitate the polymerization under vacuum giving a preferential way for the chain growth of the polymer .
  • Results or Outcomes : Preliminary results on the plasma deposition of a polymeric film are also presented. The variation of plasma conditions allowed us to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure .

Low Surface Energy Coatings

  • Scientific Field : Polymer Chemistry
  • Application Summary : Functional perfluoropolyethers and functional (meth)acrylate oligomers have applications in low surface energy coatings .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the industrial production of these materials and their use in coatings .
  • Results or Outcomes : The coatings produced using these materials have low surface energy, providing non-stick properties/anti-adhesiveness, low coefficient of friction, self-lubricating effects, and lower solubility in hydrocarbons .

Transportation Characteristics

  • Scientific Field : Fluid Dynamics
  • Application Summary : There has been experimental research on the transportation characteristics of perfluorinated compounds .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the study of different filling pressures and filling densities .
  • Results or Outcomes : As the system was depressurized, a dissolution of nitrogen and vaporization of liquefied agent occurred, which counteracted the pressure decline in the vessel and extended the discharge duration .

Future Directions

The future of Perfluoro-2,3-dimethylbutane and other PFAS is currently a topic of debate. The European Chemicals Agency (ECHA) has proposed a ban on over 12,000 PFAS, which has sparked a debate about potential consequences for the economy, industry, and the environment . Policymakers must carefully weigh up the potential consequences before making a final decision on the ban .

properties

IUPAC Name

1,1,1,2,3,4,4,4-octafluoro-2,3-bis(trifluoromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F14/c7-1(3(9,10)11,4(12,13)14)2(8,5(15,16)17)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQYGIPVNCVJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334445
Record name Perfluoro-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-2,3-dimethylbutane

CAS RN

354-96-1
Record name Perfluoro-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro(2,3-dimethylbutane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
RE Banks, K Mullen, WJ Nicholson… - Journal of the …, 1972 - pubs.rsc.org
Photolysis of perfluoro-N-fluoropiperidine in the presence of perfluoropropene gives perfluoro-(2-methylpentane), perfluoro-(2,3-dimethylbutane), perfluoro-(N-propylpiperidine). …
Number of citations: 4 pubs.rsc.org
ΚDVANDER LINDE, SSVAN BALEN… - Radiochimica …, 1977 - degruyter.com
Perfluoropropene (C3F6) when added to gaseous perfluoroalkanes asa scavenger for thermal" F-species in hot atom" F-systems, yields a number of labeled saturated perfluoro-…
Number of citations: 0 www.degruyter.com
WA Arnold, TG Hartman, J McQuillen - Journal of Spacecraft and …, 2007 - arc.aiaa.org
Several perfluorohexane C6F14 fluids with different isomer concentrations were evaluated for use in an upcoming NASA experiment. Two commercial high-purity n-perfluorohexane …
Number of citations: 21 arc.aiaa.org
KV Scherer Jr, L Batt, PH Stewart - International journal of …, 1994 - Wiley Online Library
… g (0.011 mol), was removed from the vessel and identified as perfluoro-2-3-dimethylbutane … formed in steps (1) and (2) simply combine in step (3) to give perfluoro-2-3-dimethylbutane. …
Number of citations: 2 onlinelibrary.wiley.com
KD Van der Linde, S Spoelstra-Van Balen… - Radiochimica …, 1977 - inis.iaea.org
[en] Perfluoropropene (C 3 F 6) when added to gaseous perfluoroalkanes as a scavenger for thermal 18 F-species in hot atom 18 F-systems, yields a number of labeled saturated …
Number of citations: 7 inis.iaea.org
JC Mailen, TM Reed, JA Young - Analytical Chemistry, 1964 - ACS Publications
RESULTS Thiourea is a solid at temperatures below 180 C. This work was carried out at 25 C. and thus may be an example of gas-solid chromatography. Chromatogram peaks were …
Number of citations: 15 pubs.acs.org
KD van der Linde, SV Balen, FM Kaspersen… - … . Acta;(Germany, Federal …, 1977 - osti.gov
Perfluoropropene (C/sub 3/F/sub 6/) when added to gaseous perfluoroalkanes as a scavenger for thermal /sup 18/F-species in hot atom /sup 18/F-systems, yields a number of labeled …
Number of citations: 0 www.osti.gov
RM Chrenko - Analytical Chemistry, 1964 - ACS Publications
RESULTS Thiourea is a solid at temperatures below 180 C. This work was carried out at 25 C. and thus may be an example of gas-solid chromatography. Chromatogram peaks were …
Number of citations: 6 pubs.acs.org
RR Shields, JA Nieman - Analytical Chemistry, 1978 - ACS Publications
RESULTS AND DISCUSSION A preliminary evaluation of unmodified graphitized carbon black columns showed that the elution order of components was not affected by the presence …
Number of citations: 13 pubs.acs.org
JT Price - 1971 - ir.lib.uwo.ca
Alkoxides of fluoro-organic alcohols have been prepared and their properties discussed throughout the literature. Perfluoro-2, 3-dimethylbutane-2, 3-diol (H, F) forms a dibasic ligand …
Number of citations: 3 ir.lib.uwo.ca

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